molecular formula C16H17IN2O3S B3982862 N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

Cat. No. B3982862
M. Wt: 444.3 g/mol
InChI Key: NCHPQIOLWCZKMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, commonly known as IMP-α, is a synthetic peptide that has been gaining attention in scientific research due to its potential as a drug delivery system. This compound is a member of the family of nuclear localization signal (NLS) peptides, which are responsible for transporting proteins into the nucleus of a cell.

Mechanism of Action

IMP-α works by binding to importin α, a protein that is responsible for recognizing and transporting N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide-containing proteins into the nucleus. Once bound, IMP-α and its cargo are transported through the nuclear pore complex and into the nucleus. The cargo is then released, allowing it to interact with its target proteins.
Biochemical and Physiological Effects:
IMP-α has been shown to have a number of biochemical and physiological effects. In addition to its ability to transport cargoes into the nucleus, it has been shown to inhibit the activity of certain nuclear proteins, such as NF-κB and STAT3. This inhibition can lead to a reduction in inflammation and cell proliferation, making IMP-α a potential therapeutic option for a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using IMP-α as a drug delivery system is its ability to transport a wide range of cargoes. This versatility makes it an attractive option for researchers studying a variety of diseases. However, there are also limitations to its use. For example, the compound is relatively large and may not be able to penetrate certain cell types. Additionally, its effectiveness may be limited by the presence of other molecules in the cell that compete for binding to importin α.

Future Directions

Despite the limitations of IMP-α, there are a number of future directions for research in this area. One potential avenue is the development of more efficient and specific N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide peptides. Another area of interest is the use of IMP-α as a tool for studying the function of nuclear proteins. By delivering specific cargoes into the nucleus, researchers can better understand the roles of these proteins in cellular processes. Finally, there is potential for the development of novel therapeutics based on IMP-α and other this compound peptides. By targeting nuclear proteins, these compounds may be able to treat diseases that are currently difficult to manage with traditional drugs.

Scientific Research Applications

IMP-α has been studied extensively for its potential as a drug delivery system. The compound is capable of transporting a variety of cargoes, including small molecules, peptides, and proteins, into the nucleus of a cell. This ability makes it an attractive option for the treatment of diseases that involve nuclear proteins, such as cancer and viral infections.

properties

IUPAC Name

N-(4-iodophenyl)-2-(N-methylsulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17IN2O3S/c1-12(16(20)18-14-10-8-13(17)9-11-14)19(23(2,21)22)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHPQIOLWCZKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)I)N(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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